1-((Dimethylamino)methyl)cyclopropanecarboxylic acid

Description

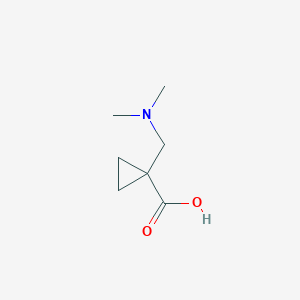

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a dimethylamino-methyl substituent at the 1-position of the cyclopropane ring. This compound belongs to a broader class of cyclopropanecarboxylic acids, which are characterized by their strained three-membered ring and diverse biological and chemical applications.

Properties

IUPAC Name |

1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-7(3-4-7)6(9)10/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQPYMSFAIDGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Reaction

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For example, reacting methyl acrylate derivatives with this reagent yields cyclopropane esters. Subsequent hydrolysis converts these esters to carboxylic acids. However, controlling stereoselectivity remains challenging, particularly when bulky substituents like dimethylamino-methyl groups are present.

Vinyl Carbene Additions

Transition metal-catalyzed cyclopropanation using vinyl carbenes offers improved regioselectivity. Rhodium or copper catalysts enable the addition of carbenes to alkenes, forming cyclopropanes with precise stereochemical outcomes. This method is advantageous for introducing pre-functionalized groups, such as protected amines, during ring formation.

Introduction of the Dimethylamino-Methyl Group

Incorporating the dimethylamino-methyl substituent requires careful design to avoid side reactions. Two approaches are commonly utilized:

Alkylation of Amines

A cyclopropane bearing a bromomethyl group undergoes nucleophilic substitution with dimethylamine. For instance, treating 1-(bromomethyl)cyclopropanecarboxylic acid ester with dimethylamine in tetrahydrofuran at 60°C yields the dimethylamino-methyl derivative. The ester is later hydrolyzed to the carboxylic acid. Challenges include competing elimination reactions, which are mitigated by using polar aprotic solvents and excess amine.

Mannich Reaction

The Mannich reaction introduces the dimethylamino-methyl group via a three-component coupling. A cyclopropane aldehyde reacts with dimethylamine and formaldehyde, forming a β-amino alcohol intermediate. Oxidation of the aldehyde to the carboxylic acid completes the synthesis. This method streamlines the process but requires stringent control over reaction conditions to prevent polymerization of the aldehyde.

Carboxylic Acid Formation

The final step involves generating the carboxylic acid moiety. Key methods include:

Oxidation of Aldehydes

Cyclopropanecarboxaldehydes are oxidized to carboxylic acids using molecular oxygen. As demonstrated in patent US5504245A, non-catalytic oxidation at 50–100°C under 1–10 bar pressure converts aldehydes to acids efficiently. This method avoids toxic catalysts and simplifies purification, making it ideal for large-scale synthesis.

Hydrolysis of Nitriles

Cyclopropane nitriles hydrolyze to carboxylic acids under acidic or basic conditions. For example, refluxing 1-((dimethylamino)methyl)cyclopropanenitrile with hydrochloric acid yields the target compound. While effective, this route requires harsh conditions that may degrade sensitive functional groups.

Protecting Group Strategies

Temporary protection of the carboxylic acid during synthesis prevents unwanted side reactions. Common strategies include:

Esterification

Methyl or ethyl esters are formed using alcohols and acidic catalysts. For instance, reacting the carboxylic acid with methanol and sulfuric acid at 60°C produces the methyl ester, which is stable during subsequent alkylation or amination steps. Deprotection involves saponification with sodium hydroxide.

Amide Formation

Converting the carboxylic acid to an amide (e.g., using thionyl chloride and ammonia) enhances stability. The amide is later hydrolyzed back to the acid under acidic conditions. This method is less common due to additional steps but useful in avoiding ester byproducts.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and conditions for synthesizing 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid:

Recent Advances and Catalytic Methods

Emerging techniques focus on enantioselective synthesis and green chemistry. For example, organocatalytic cyclopropanation using chiral amines achieves >90% enantiomeric excess. Additionally, solvent-free oxidation methods reduce environmental impact while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid, often referred to as DMAC, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the diverse applications of DMAC, particularly in medicinal chemistry, agrochemicals, and organic synthesis, supported by case studies and data tables.

Overview

DMAC is characterized by its cyclopropane structure, which imparts unique reactivity and biological activity. The compound can be synthesized through various methods, including cyclopropanation reactions and the use of dimethylamine derivatives. Its synthesis often involves the reaction of cyclopropanecarboxylic acid with dimethylamine under controlled conditions.

Synthesis Method

A notable method for synthesizing DMAC involves the use of zinc cuttings and acetyl chloride in a nitrogen atmosphere. This one-step process significantly reduces production costs and equipment investment compared to traditional multi-step methods .

Medicinal Chemistry

DMAC exhibits significant potential in medicinal chemistry due to its ability to interact with biological systems. Its applications include:

- Antimicrobial Activity : DMAC derivatives have shown promising results against various pathogens, including fungi and bacteria. For instance, compounds derived from DMAC have been tested for their efficacy against strains like Sclerotinia sclerotiorum and Fusarium oxysporum, demonstrating moderate to high levels of antifungal activity .

- Enzyme Inhibition : The unique structure of DMAC allows it to function as an enzyme inhibitor, which is crucial in developing drugs targeting specific metabolic pathways. Research indicates that cyclopropane-containing compounds can affect enzyme activity related to cancer progression and metabolic disorders .

Agrochemicals

In the field of agriculture, DMAC serves as a key intermediate in the synthesis of various agrochemicals:

- Herbicides : DMAC derivatives have been utilized in developing herbicides with specific action mechanisms against unwanted plant species. For example, certain formulations have shown effectiveness in controlling Brassica campestris growth .

- Pesticides : The compound's structure allows it to be integrated into pesticide formulations, enhancing their efficacy against pests while minimizing toxicity to non-target organisms .

Organic Synthesis

DMAC is employed as a building block in organic synthesis due to its versatile reactivity:

- Synthetic Intermediates : It acts as an important precursor for synthesizing complex organic molecules, including pharmaceuticals and fine chemicals. The ability to modify its structure allows chemists to create a wide array of functionalized compounds tailored for specific applications .

- Catalysis : Recent studies have explored the use of DMAC in catalytic processes, particularly in oxidation reactions where it can facilitate the conversion of aldehydes to carboxylic acids under mild conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antifungal Activity | DMAC derivatives showed 70% inhibition against Fusarium oxysporum at 100 µg/mL concentration. |

| Study B | Herbicidal Efficacy | Formulations containing DMAC were effective in reducing Brassica campestris biomass by 60% over two weeks. |

| Study C | Enzyme Inhibition | DMAC was identified as a potent inhibitor of cholesteryl ester transfer protein (CETP), potentially aiding in coronary heart disease treatment. |

Mechanism of Action

The mechanism of action of 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure: 1-amino substitution on cyclopropane.

- Key Properties: ACC is a natural ethylene precursor in plants with a pKa ~1.8 for the carboxylic acid and ~9.8 for the amino group .

- Comparison: The dimethylamino-methyl group in the target compound increases molecular weight (C₇H₁₃NO₂ vs. C₄H₇NO₂ for ACC) and lipophilicity. The dimethylamino group’s electron-donating nature may reduce carboxylic acid acidity compared to ACC.

1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid

- Structure: 1-amino and 2,2-difluoro substitutions.

- Key Properties : Fluorine atoms enhance electronegativity, lowering the pKa of the carboxylic acid (estimated ~1.5) and increasing metabolic stability .

- Comparison: The target compound lacks fluorine’s electronegative effects but benefits from the dimethylamino group’s basicity, which may improve membrane permeability in biological systems.

1,1-Cyclopropanedicarboxylic Acid

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives

- Example: Midalcipran (1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid derivative).

- Activity: Potent antidepressant activity, surpassing imipramine in preclinical models. The aminomethyl group facilitates interactions with monoamine transporters .

- Comparison: The dimethylamino-methyl group in the target compound may similarly enhance neurotransmitter affinity, though direct evidence is lacking.

1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic Acid

- Structure : 1-carbamoyl substitution with a 4-fluorophenyl group.

- Application : Intermediate in kinase inhibitors (e.g., cabozantinib) .

- Comparison: The target compound’s dimethylamino group could offer distinct binding modes in kinase inhibition compared to carbamoyl substituents.

Data Tables

Table 1: Physicochemical Properties of Selected Cyclopropanecarboxylic Acids

*Estimated based on substituent effects.

Biological Activity

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a cyclopropane ring and a dimethylamino group, allows it to interact with various biological targets, making it a subject of extensive research.

The biological activity of 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is primarily attributed to its ability to interact with specific receptors and enzymes. The dimethylamino group enhances binding affinity to molecular targets, which can modulate their activity. This interaction is crucial for the compound's pharmacological effects, influencing pathways related to inflammation, cancer, and central nervous system disorders.

Biological Activities

Research indicates that compounds similar to 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid exhibit a range of biological activities:

- Antimicrobial Activity : Exhibits antibacterial and antifungal properties, potentially useful in treating infections.

- Anti-inflammatory Effects : Inhibits pathways involved in inflammation, suggesting applications in inflammatory diseases.

- Antitumor Properties : Shows promise in cancer treatment by inducing apoptosis in tumor cells.

- Neurological Effects : Potential applications in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of compounds related to 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid. For instance:

- Antitumor Activity : A study demonstrated that derivatives of cyclopropanecarboxylic acids exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Anti-inflammatory Mechanisms : Research indicated that similar compounds could inhibit the expression of pro-inflammatory cytokines, suggesting a potential therapeutic role in diseases characterized by chronic inflammation .

- Neuropharmacological Studies : Investigations into the effects of dimethylamino-substituted compounds on neurotransmitter systems revealed potential anxiolytic and antidepressant-like effects in animal models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the cyclopropane ring or the dimethylamino group can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Enhanced antimicrobial activity |

| Alteration of the cyclopropane ring size | Variable effects on receptor binding affinity |

| Changes in the carboxylic acid moiety | Impact on solubility and bioavailability |

These findings underscore the importance of optimizing chemical structures for desired pharmacological effects.

Pharmacokinetics

Understanding the pharmacokinetics of 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is crucial for its development as a therapeutic agent. Key parameters include:

- Absorption : The compound demonstrates moderate permeability across cell membranes.

- Metabolism : Initial studies suggest hepatic metabolism, with potential for active metabolites.

- Excretion : Primarily eliminated through renal pathways, necessitating further investigation into its half-life and clearance rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Cyclopropanation via Hofmann rearrangement or strain-inducing ring-closure strategies is commonly employed. Optimize reaction conditions (e.g., pH 1 with hydrochloric acid, as in ) to stabilize intermediates. Monitor reaction progress using HPLC or LC-MS to adjust stoichiometry and minimize side products. Structural analogs in and suggest using steric control to direct regioselectivity .

Q. What spectroscopic techniques are critical for characterizing the stereochemical configuration of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for resolving cyclopropane ring strain and dimethylamino group interactions. X-ray crystallography (as used in for related cyclopropane derivatives) confirms absolute stereochemistry. Compare vibrational spectra (FT-IR) with NIST reference data ( ) to validate functional groups .

Q. How should researchers handle safety concerns specific to this compound's reactive cyclopropane and amino groups?

- Methodological Answer : Follow protocols from Safety Data Sheets (SDS) in , including inert-atmosphere handling for air-sensitive intermediates. Use fume hoods to mitigate volatile byproducts and employ quenching agents (e.g., aqueous bicarbonate) for reactive residues. Prioritize toxicity screening using in silico tools ( ) before in vitro assays .

Advanced Research Questions

Q. What computational approaches validate the strained cyclopropane ring's electronic effects in reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and charge distribution. Molecular dynamics simulations predict transition states in nucleophilic additions ( ). Compare results with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Q. How does the compound interact with ACC deaminase enzymes, and what experimental models are suitable for inhibition studies?

- Methodological Answer : Use competitive inhibition assays with purified ACC deaminase (). Structural analogs like β-fluoro-D-alanine () suggest modifying the dimethylamino group to enhance binding affinity. Employ gene-knockout bacterial strains (e.g., α-Proteobacteria in ) to study metabolic bypass mechanisms .

Q. How can researchers resolve contradictions in bioactivity data across studies using this compound?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic activity vs. cellular ethylene production, as in ). Control for stereochemical purity via chiral chromatography () and quantify degradation products via GC-MS. Apply ’s framework for systematic data contradiction analysis, emphasizing reproducibility across independent labs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.